rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans
Description
rac-[(3R,4S)-1-Benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans is a chiral pyrrolidine derivative characterized by a benzyl group at the 1-position, an ethoxy substituent at the 4-position, and a methanamine moiety at the 3-position of the pyrrolidine ring. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry and asymmetric synthesis.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C14H22N2O/c1-2-17-14-11-16(10-13(14)8-15)9-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,15H2,1H3/t13-,14-/m1/s1 |
InChI Key |
JBNYOYGGGFPKPS-ZIAGYGMSSA-N |
Isomeric SMILES |
CCO[C@@H]1CN(C[C@H]1CN)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC1CN(CC1CN)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction, typically using an alcohol and an appropriate leaving group.
Resolution of Enantiomers: Since the compound is chiral, a resolution step may be necessary to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the benzyl or ethoxy groups.
Substitution: Substituted derivatives with different functional groups replacing the benzyl or ethoxy groups.
Scientific Research Applications
rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
rac-[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]methanamine
- Molecular Formula: C₁₉H₂₁NO₂ (explicitly stated in ) .
- Key Differences: Replaces the ethoxy group with a phenyl substituent at the 4-position.
- Purity : 95% (reported for analogs in the same structural class) .
rac-[(2R,4R)-4-Phenyloxolan-2-yl]methanamine, trans
- Molecular Formula: Not explicitly stated, but inferred as C₁₂H₁₅NO (oxolane ring with phenyl and methanamine groups) .
- Key Differences : Features an oxolane (tetrahydrofuran) ring instead of pyrrolidine. The oxygen atom in the oxolane ring introduces different electronic effects compared to pyrrolidine’s nitrogen, affecting hydrogen-bonding capacity and solubility.
- CAS Number : 1969287-78-2 .
Cyclopropyl(pyrimidin-2-yl)methanamine
- Molecular Formula : C₈H₁₁N₃ (reported in ) .
- Key Differences: Replaces the benzyl-pyrrolidine scaffold with a cyclopropyl-pyrimidine system.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Purity |
|---|---|---|---|---|---|
| rac-[(3R,4S)-1-Benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans (Target) | ~C₁₄H₂₂N₂O | ~238.33 | Benzyl, ethoxy, pyrrolidine | Not reported | Unknown |
| rac-[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]methanamine | C₁₉H₂₁NO₂ | 307.38 | Benzyl, phenyl, pyrrolidine | Not reported | 95% |
| rac-[(2R,4R)-4-Phenyloxolan-2-yl]methanamine, trans | ~C₁₂H₁₅NO | 189.25 | Phenyl, oxolane | 1969287-78-2 | Unknown |
| Cyclopropyl(pyrimidin-2-yl)methanamine | C₈H₁₁N₃ | 149.20 | Cyclopropyl, pyrimidine | Not reported | 95% |
Research Findings and Implications
- Structural Impact on Properties :
- Synthetic Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
